molecular formula C9H10O2 B146753 2,4-Dimethylbenzoic acid CAS No. 611-01-8

2,4-Dimethylbenzoic acid

Cat. No.: B146753
CAS No.: 611-01-8
M. Wt: 150.17 g/mol
InChI Key: BKYWPNROPGQIFZ-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This compound appears as a white crystalline powder and is known for its antibacterial properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl groups can be oxidized to form carboxylic acids.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution Reagents: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

Biochemical Analysis

Biochemical Properties

The compound is known to be a metabolite of pseudocumene , suggesting it may interact with enzymes involved in the metabolism of this compound

Cellular Effects

The cellular effects of 2,4-Dimethylbenzoic acid are also not well studied. Given its antibacterial activity , it may influence cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Scientific Research Applications

2,4-Dimethylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethylbenzoic Acid
  • 2,5-Dimethylbenzoic Acid
  • 2,6-Dimethylbenzoic Acid
  • 3,5-Dimethylbenzoic Acid

Comparison:

Properties

IUPAC Name

2,4-dimethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BKYWPNROPGQIFZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2060595
Record name Benzoic acid, 2,4-dimethyl-
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Molecular Weight

150.17 g/mol
Source PubChem
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Physical Description

White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Dimethylbenzoic acid
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CAS No.

611-01-8
Record name 2,4-Dimethylbenzoic acid
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Record name 2,4-Dimethylbenzoic acid
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Record name 2,4-DIMETHYLBENZOIC ACID
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Record name Benzoic acid, 2,4-dimethyl-
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Record name 2,4-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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